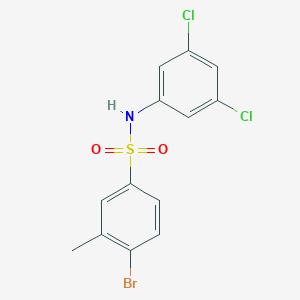![molecular formula C13H15N3O2 B7567540 N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine](/img/structure/B7567540.png)
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine, also known as MEM, is a compound that has been extensively studied for its potential applications in scientific research. MEM belongs to the class of cyclopropanamine derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine involves the formation of a complex with copper ions, which results in the activation of a fluorescence signal. The complex formation is based on the chelation of the copper ion by the oxadiazole ring of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine. The fluorescence signal is attributed to the excited state of the complex formed between N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine and copper ions.
Biochemical and Physiological Effects:
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine has been found to exhibit a range of biochemical and physiological effects in various studies. It has been shown to have antioxidant properties and can scavenge free radicals. N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine has also been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine in lab experiments is its high sensitivity and selectivity towards copper ions. It can detect even trace amounts of copper ions, making it a valuable tool for the detection of copper in various samples. However, one limitation of using N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine is its relatively high cost compared to other fluorescent probes.
Direcciones Futuras
There are several potential future directions for the use of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine in scientific research. One area of interest is the development of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine-based sensors for the detection of copper ions in biological samples. Another potential application is the use of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine as a fluorescent probe for the detection of other metal ions. Additionally, N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine can be used as a ligand in the synthesis of new metal-organic frameworks and coordination polymers with potential applications in catalysis and drug delivery.
Conclusion:
In conclusion, N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine, or N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine, is a compound that has shown significant potential for various applications in scientific research. Its high sensitivity and selectivity towards copper ions make it a valuable tool for the detection of copper in various samples. N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine also exhibits a range of biochemical and physiological effects, making it a potential candidate for the development of new antimicrobial agents. With several potential future directions, N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine is a compound that warrants further research and investigation.
Métodos De Síntesis
The synthesis of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine involves the reaction of 2-methoxyphenyl hydrazine with ethyl 2-bromoacetate, followed by the cyclization of the resulting compound with cyclopropanecarboxaldehyde. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine has been extensively studied for its potential applications in various scientific research fields. It has shown significant potential as a fluorescent probe for the detection of metal ions, particularly copper ions. N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Propiedades
IUPAC Name |
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-5-3-2-4-10(11)13-15-12(18-16-13)8-14-9-6-7-9/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNGYTDLKMSGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CNC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)


![N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7567515.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(5-morpholin-4-ylfuran-2-yl)methylidene]pyrazol-3-one](/img/structure/B7567523.png)
![2-{(E)-2-[4-(difluoromethoxy)phenyl]vinyl}-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B7567535.png)
![2-[Cyclohexyl-[(2-methylphenyl)methyl]amino]ethanol](/img/structure/B7567541.png)



